molecular formula C17H20N4O4 B2463047 2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide CAS No. 1251553-55-5

2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide

Cat. No. B2463047
CAS RN: 1251553-55-5
M. Wt: 344.371
InChI Key: AITRSSJKCUPGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide is a useful research compound. Its molecular formula is C17H20N4O4 and its molecular weight is 344.371. The purity is usually 95%.
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Scientific Research Applications

Dual Enzyme Inhibition for Antitumor Activity

Compounds structurally related to "2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide" have been designed and synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making them targets for anticancer therapy. For instance, N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid and its analogues demonstrated significant inhibitory activity against human TS and DHFR, showing potential as antitumor agents with nanomolar potency against tumor cells in culture (Gangjee et al., 2009).

Antimicrobial and Anti-inflammatory Applications

Additionally, novel heterocyclic compounds derived from modifications of the pyrimidin-2-yl moiety have been explored for their antimicrobial and anti-inflammatory activities. Compounds such as (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide showed promising results as COX-1/COX-2 inhibitors, with significant analgesic and anti-inflammatory effects comparable to standard drugs (Abu‐Hashem et al., 2020).

Synthesis and Structural Analysis

The synthesis and X-ray crystal structure analysis of related compounds have provided insights into their potential mechanism of action. For example, crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed folded conformations about the methylene C atom, suggesting specific interactions with target enzymes (Subasri et al., 2016).

properties

IUPAC Name

2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-3-12-10(2)16(23)21(17(18)20-12)8-15(22)19-7-11-4-5-13-14(6-11)25-9-24-13/h4-6H,3,7-9H2,1-2H3,(H2,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITRSSJKCUPGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)N(C(=N1)N)CC(=O)NCC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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